molecular formula C14H14F13NO4S B13415699 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester CAS No. 68227-98-5

2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester

Cat. No.: B13415699
CAS No.: 68227-98-5
M. Wt: 539.31 g/mol
InChI Key: JLUHIZCVSXFBEG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds . These bonds impart exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications.

Preparation Methods

The synthesis of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-Propenoic acid with 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester involves its interaction with various molecular targets and pathways. The compound’s fluorinated tail provides hydrophobic properties, allowing it to form stable interactions with hydrophobic surfaces . This property is particularly useful in creating water-repellent and stain-resistant coatings. Additionally, the ester group can undergo hydrolysis under specific conditions, releasing the active components that interact with biological systems .

Comparison with Similar Compounds

2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

68227-98-5

Molecular Formula

C14H14F13NO4S

Molecular Weight

539.31 g/mol

IUPAC Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]butyl prop-2-enoate

InChI

InChI=1S/C14H14F13NO4S/c1-3-8(29)32-7-5-4-6-28(2)33(30,31)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3H,1,4-7H2,2H3

InChI Key

JLUHIZCVSXFBEG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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